molecular formula C17H19FN2O3 B2939743 N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide CAS No. 1376245-31-6

N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide

Cat. No.: B2939743
CAS No.: 1376245-31-6
M. Wt: 318.348
InChI Key: LJQGQCLYGYKNKS-UHFFFAOYSA-N
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Description

N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, an oxane ring, a fluorophenyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxane Ring: Starting with a suitable precursor, the oxane ring can be formed through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Fluorophenyl Group: This step can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Pentanamide Chain: The final step involves the formation of the amide bond, typically through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanooxan-4-yl)-5-(4-chlorophenyl)-5-oxopentanamide
  • N-(4-cyanooxan-4-yl)-5-(4-bromophenyl)-5-oxopentanamide

Uniqueness

N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-14-6-4-13(5-7-14)15(21)2-1-3-16(22)20-17(12-19)8-10-23-11-9-17/h4-7H,1-3,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQGQCLYGYKNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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